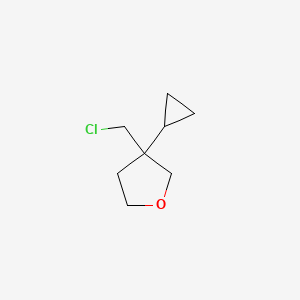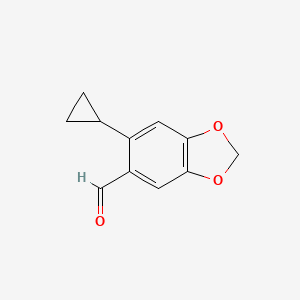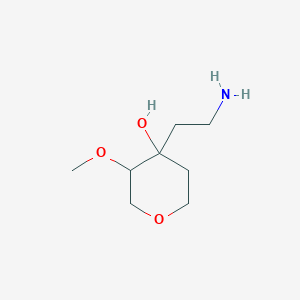
1-Chloro-3-methylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-methylhexane is an organic compound with the molecular formula C7H15Cl. It belongs to the class of alkyl halides, specifically chloroalkanes, where a chlorine atom is bonded to an alkyl group. This compound is characterized by a seven-carbon chain with a chlorine atom attached to the first carbon and a methyl group attached to the third carbon.
Métodos De Preparación
1-Chloro-3-methylhexane can be synthesized through various methods, including:
Nucleophilic Substitution Reactions: One common method involves the reaction of 3-methylhexanol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, yielding this compound.
Hydrochlorination of Alkenes: Another method involves the addition of hydrogen chloride (HCl) to 3-methylhex-3-ene.
Análisis De Reacciones Químicas
1-Chloro-3-methylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms). For example, reacting with a nucleophile like sodium hydroxide (NaOH) can replace the chlorine atom with a hydroxyl group, forming 3-methylhexanol.
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), this compound can undergo elimination to form alkenes like 3-methylhex-3-ene.
Oxidation and Reduction: While less common, it can be oxidized or reduced under specific conditions, although these reactions are not typically favored for alkyl halides.
Aplicaciones Científicas De Investigación
1-Chloro-3-methylhexane has various applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in forming carbon-carbon and carbon-heteroatom bonds.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring specific alkyl chain modifications.
Material Science: It is used in the preparation of polymers and other materials where specific alkyl halide functionalities are needed.
Mecanismo De Acción
The mechanism of action for 1-chloro-3-methylhexane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom, being electronegative, creates a partial positive charge on the carbon it is attached to, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the substitution of the chlorine atom with other functional groups .
Comparación Con Compuestos Similares
1-Chloro-3-methylhexane can be compared to other similar compounds, such as:
1-Bromo-3-methylhexane: Similar in structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in substitution reactions.
1-Chloro-2-methylhexane: The position of the methyl group changes the compound’s reactivity and physical properties.
3-Chloro-3-methylhexane: The chlorine atom is on the third carbon, leading to different reactivity patterns, especially in elimination reactions.
Propiedades
Número CAS |
101257-63-0 |
|---|---|
Fórmula molecular |
C7H15Cl |
Peso molecular |
134.65 g/mol |
Nombre IUPAC |
1-chloro-3-methylhexane |
InChI |
InChI=1S/C7H15Cl/c1-3-4-7(2)5-6-8/h7H,3-6H2,1-2H3 |
Clave InChI |
FHDSQIUCCGFXNL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13203846.png)
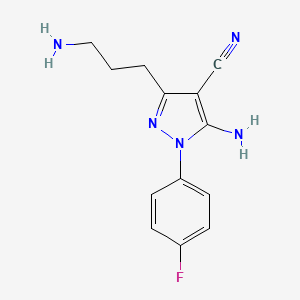
![Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203857.png)
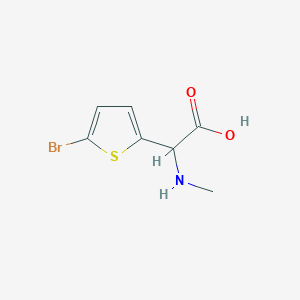
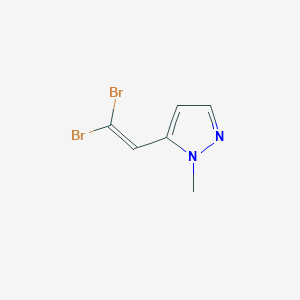
amine](/img/structure/B13203878.png)
![Ethyl 2-[2-(2,5-dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203884.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13203886.png)


![1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13203915.png)
